molecular formula C10H17NO2 B074488 N-Cyclohexylacetoacetamide CAS No. 1132-42-9

N-Cyclohexylacetoacetamide

Cat. No. B074488
CAS RN: 1132-42-9
M. Wt: 183.25 g/mol
InChI Key: FLCPERRDPXWFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03993637

Procedure details

A solution of diketene (42 g.) in benzene (74 ml.) is added dropwise with vigorous stirring to a solution of cyclohexylamine (49.6 g.) in benzene (125 ml.). The rate of addition is adjusted so that a gentle reflux is maintained. The benzene is removed under vacuum and the yellow oil crystallizes upon trituation with hexane. A yield of 88.7 g. of product melting at 66°-69° C. is obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH:7]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>C1C=CC=CC=1>[CH:7]1([NH:13][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
74 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
49.6 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
125 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
The benzene is removed under vacuum
CUSTOM
Type
CUSTOM
Details
the yellow oil crystallizes upon trituation with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(CC(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.